![molecular formula C24H25BrN2O3 B379447 (2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one](/img/structure/B379447.png)
(2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one is a complex organic compound that features a bromophenyl group, an indole moiety, and a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The bromophenyl group is introduced through electrophilic aromatic substitution using bromine or a brominating agent like N-bromosuccinimide.
Morpholine Addition: The morpholine ring is incorporated through nucleophilic substitution reactions, often involving an epoxide intermediate.
Final Coupling: The final step involves coupling the bromophenyl, indole, and morpholine intermediates under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products include ketones or aldehydes.
Reduction: Products include alcohols.
Substitution: Products vary depending on the nucleophile used, leading to a wide range of substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound can be used as a probe to study various biochemical pathways. Its ability to interact with biological macromolecules makes it useful in drug discovery and development.
Medicine
Medically, the compound has potential applications as a therapeutic agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the morpholine ring can improve solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-1-(4-chlorophenyl)-3-[1-(2-hydroxy-3-morpholin-4-ylpropyl)-1H-indol-3-yl]prop-2-en-1-one: Similar structure but with a chlorine atom instead of bromine.
(2E)-1-(4-fluorophenyl)-3-[1-(2-hydroxy-3-morpholin-4-ylpropyl)-1H-indol-3-yl]prop-2-en-1-one: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromophenyl group in (2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one provides unique chemical properties, such as enhanced reactivity in substitution reactions and potential for halogen bonding. This makes it distinct from its chlorinated or fluorinated analogs.
Propiedades
Fórmula molecular |
C24H25BrN2O3 |
|---|---|
Peso molecular |
469.4g/mol |
Nombre IUPAC |
(E)-1-(4-bromophenyl)-3-[1-(2-hydroxy-3-morpholin-4-ylpropyl)indol-3-yl]prop-2-en-1-one |
InChI |
InChI=1S/C24H25BrN2O3/c25-20-8-5-18(6-9-20)24(29)10-7-19-15-27(23-4-2-1-3-22(19)23)17-21(28)16-26-11-13-30-14-12-26/h1-10,15,21,28H,11-14,16-17H2/b10-7+ |
Clave InChI |
JUERSMYNENOUMR-JXMROGBWSA-N |
SMILES |
C1COCCN1CC(CN2C=C(C3=CC=CC=C32)C=CC(=O)C4=CC=C(C=C4)Br)O |
SMILES isomérico |
C1COCCN1CC(CN2C=C(C3=CC=CC=C32)/C=C/C(=O)C4=CC=C(C=C4)Br)O |
SMILES canónico |
C1COCCN1CC(CN2C=C(C3=CC=CC=C32)C=CC(=O)C4=CC=C(C=C4)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


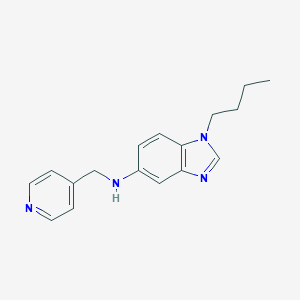
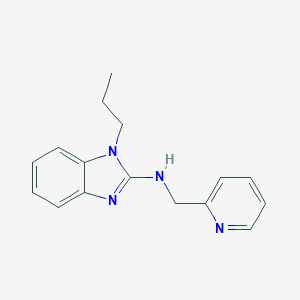
![N-(1,3-benzothiazol-2-yl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B379369.png)
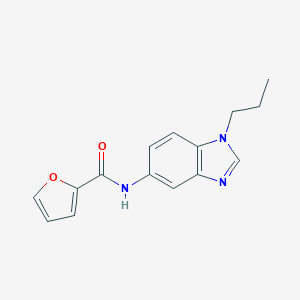
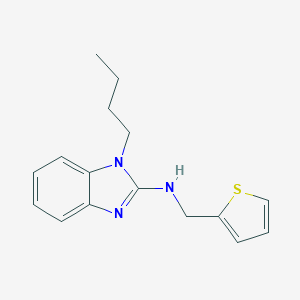
![2-[(4-Tert-butylphenoxy)methyl]-1-methylbenzimidazole](/img/structure/B379373.png)
![1-[(3,4-DICHLOROPHENYL)METHYL]-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE](/img/structure/B379375.png)
![1-[2-(4-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole](/img/structure/B379376.png)
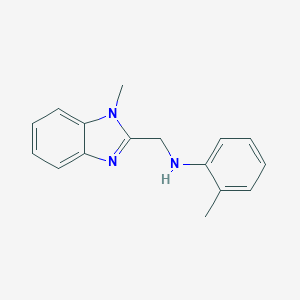
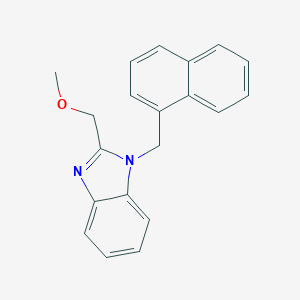
![1-[2-(2-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole](/img/structure/B379381.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]-2-(methoxymethyl)-1H-benzimidazole](/img/structure/B379383.png)
![1-benzyl-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole](/img/structure/B379385.png)
![N-((1-(2-(2-Chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methyl)-4-fluoroaniline](/img/structure/B379386.png)
